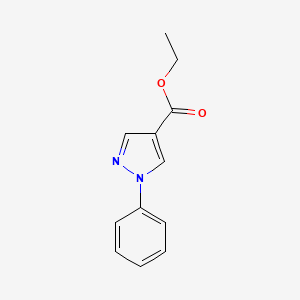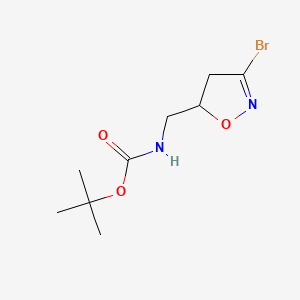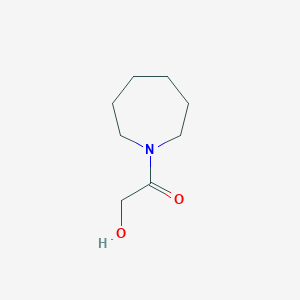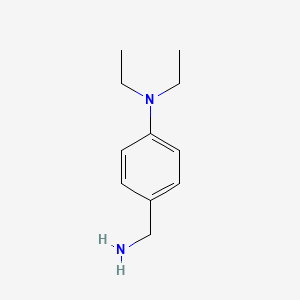
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .
Synthesis Analysis
A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .Molecular Structure Analysis
The molecular structure of ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be represented by the formula C12H12N2O2 .Chemical Reactions Analysis
Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is a heterocyclic building block . It may be used as an internal standard for the GC-MS determination of etomidate [ethyl-1- (1-phenylethyl)-1 H -imidazole-5-carboxylate] in mouse brain tissue .Physical And Chemical Properties Analysis
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate has a molecular weight of 216.24 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of ethyl 1-phenyl-1H-pyrazole-4-carboxylate, focusing on unique applications:
Preparation of Isoxazole Derivatives
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is utilized in synthesizing isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have potential applications as herbicides .
Intermediate in Organic Synthesis
This compound acts as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Antimicrobial Activity
Novel derivatives of ethyl 1-phenyl-1H-pyrazole-4-carboxylate have been synthesized and characterized for their antimicrobial properties, indicating its use in developing new antibacterial agents .
Anti-cancer Properties
Some pyrazole derivatives are investigated for their anti-cancer activities, including the ability to induce apoptosis in cancer cells through DNA damage .
Anti-inflammatory and Analgesic Applications
The compound’s derivatives are explored for their anti-inflammatory and analgesic properties, contributing to new drug development in these areas .
Anticonvulsant and Anthelmintic Effects
Research has also been conducted on the anticonvulsant and anthelmintic effects of pyrazole derivatives, which could lead to new treatments for related conditions .
Antioxidant Properties
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives exhibit antioxidant properties, which are valuable in various medical and cosmetic applications .
Wirkmechanismus
Target of Action
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been found to inhibit the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Biochemical Pathways
For example, some pyrazole derivatives have been found to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many important physiological processes .
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .
Safety and Hazards
Zukünftige Richtungen
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . Its future directions could involve further exploration of its potential uses in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
ethyl 1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIULDHICQCHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549894 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
885-94-9 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)




![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)


![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)